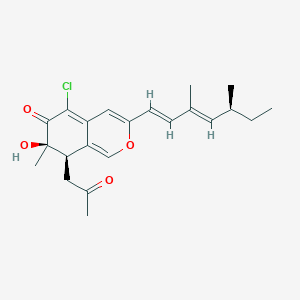

Isochromophilone IIa

Description

Structure

3D Structure

Properties

CAS No. |

154170-71-5 |

|---|---|

Molecular Formula |

C22H27ClO4 |

Molecular Weight |

390.9 g/mol |

IUPAC Name |

(7R,8R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-8-(2-oxopropyl)-8H-isochromen-6-one |

InChI |

InChI=1S/C22H27ClO4/c1-6-13(2)9-14(3)7-8-16-11-17-18(12-27-16)19(10-15(4)24)22(5,26)21(25)20(17)23/h7-9,11-13,19,26H,6,10H2,1-5H3/b8-7+,14-9+/t13-,19+,22+/m0/s1 |

InChI Key |

QEPMTPAOVMUVBT-VOQBEJNXSA-N |

SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl |

Isomeric SMILES |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H](C2=CO1)CC(=O)C)(C)O)Cl |

Canonical SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl |

Synonyms |

isochromophilone II isochromophilone IIa isochromophilone II |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Environmental Habitats of Producer Organisms

Endophytic Fungi

Endophytic fungi, which reside within the tissues of living plants without causing apparent disease, are a significant source of structurally diverse and biologically active natural products. Several fungi within the Penicillium and Diaporthe genera are known for their capacity to produce various isochromophilones. researchgate.netjmb.or.kr

Isochromophilone IIa, also known by its synonym Isochromophilone II, has been identified as a metabolite of the fungus Penicillium multicolor. nih.govcftri.res.in Specifically, it has been isolated from the strain Penicillium multicolor FO-2338. naturalproducts.netresearchgate.net Another producing strain is identified as Penicillium sp. FO-2338. mycocentral.eu While the Diaporthe genus is a prolific producer of many related compounds, such as isochromophilones A-F and X-XII, the documented source for Isochromophilone IIa itself is the Penicillium genus. nih.govrsc.orgnih.gov

Fermentation and Isolation Techniques

The production and subsequent purification of Isochromophilone IIa involve controlled fungal fermentation followed by multi-step extraction and chromatographic procedures.

Submerged Fermentation Strategies

Submerged fermentation (SmF) is a standard and widely utilized method for cultivating filamentous fungi like Penicillium for the production of secondary metabolites. uliege.be This technique involves growing the fungus in a liquid nutrient medium within flasks or industrial-scale bioreactors, allowing for controlled conditions and scalability. nih.govtib.eu

The process typically begins with the preparation of an inoculum, for instance, by scraping spores from a culture on an agar (B569324) plate into a sterile solution to create a spore suspension. tib.eu This suspension is then introduced into a sterilized liquid culture medium. Common media for Penicillium species include potato dextrose broth (PDB), malt (B15192052) extract broth, or more complex, specifically formulated media containing various carbon and nitrogen sources like dextrose and peptone. tib.eubioline.org.br The fermentation is carried out under controlled conditions, including temperature (e.g., 22-25°C), agitation (e.g., 150-200 rpm), and duration, which can last for several days to weeks to ensure maximum yield of the desired metabolite. nih.govmdpi.com

Extraction and Chromatographic Purification Methods

Following the fermentation period, the isolation of Isochromophilone IIa from the culture is performed. The first step involves the extraction of the entire fermented broth (both the liquid medium and the fungal mycelium) with a water-immiscible organic solvent. Ethyl acetate (B1210297) (EtOAc) is a frequently used solvent for this purpose due to its effectiveness in extracting semi-polar compounds like azaphilones. mdpi.com

The resulting crude extract is a complex mixture of various metabolites. To isolate Isochromophilone IIa, this extract is subjected to a series of chromatographic techniques. cftri.res.in A common initial step is column chromatography using a silica (B1680970) gel stationary phase. The extract is loaded onto the column and eluted with a gradient of solvents, typically a combination of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate. mdpi.com This process separates the crude extract into several fractions with decreasing polarity.

Fractions containing the target compound are identified and then subjected to further purification steps. These can include additional chromatographic methods such as Sephadex LH-20 column chromatography, which separates compounds based on size, and ultimately High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity. mdpi.com

Chemical Synthesis and Analog Development of Isochromophilones

Total Synthesis Approaches to Azaphilone Scaffolds

The azaphilone skeleton, characterized by its highly oxygenated bicyclic core and a quaternary carbon center, presents a significant synthetic challenge. Current time information in Bangalore, IN. Chemists have devised several strategies to construct this core structure. One prominent approach involves an oxidative dearomatization followed by a cycloisomerization to form the key bicyclic system. researchgate.net

A versatile method begins with a Sonogashira coupling reaction to introduce diversity into a benzaldehyde (B42025) precursor. researchgate.net This is followed by oxidative dearomatization and cycloisomerization to yield the azaphilone core. researchgate.net This modular strategy allows for the introduction of various substituents at different points in the synthesis, leading to the creation of chemical libraries based on the azaphilone scaffold. researchgate.net Another key reaction in the synthesis of azaphilones is the enantioselective copper-mediated oxidative dearomatization, which has been successfully used to synthesize natural products like (+)-sclerotiorin. researchgate.net

Chemoenzymatic Synthetic Strategies

Chemoenzymatic approaches have emerged as powerful tools for the synthesis of complex natural products like azaphilones, leveraging the high selectivity of enzymes. epdf.pub These strategies often employ flavin-dependent monooxygenases (FDMOs) for the critical hydroxylative dearomatization of resorcinol (B1680541) compounds. epdf.pub The use of FDMOs, such as AzaH and AfoD, allows for catalyst-controlled site- and stereoselectivity, enabling the enantioselective synthesis of various azaphilone natural products. epdf.pub

By combining enzymatic reactions with chemical steps, researchers can achieve concise and efficient total syntheses. For instance, a sequence involving an FDMO and an acyl transferase (AT) has been used to convert orcinaldehyde substrates directly into tricyclic azaphilones in a one-pot reaction. nih.gov This approach highlights the power of using substrate-selective catalysis to control the cyclization pathway, leading to either linear or angular tricyclic cores. nih.gov

Design and Synthesis of Isochromophilone IIa Derivatives

The modification of isochromophilones, often using closely related and more accessible natural products like sclerotiorin (B1681566) as a starting point, is a key strategy for developing new analogs. researchgate.net Synthetic methods such as Wittig reactions and aldol (B89426) condensations are employed to alter the side chains and functionalities of the core structure. epdf.pubresearchgate.net This semi-synthetic approach allows for the exploration of structure-activity relationships by creating a diverse range of derivatives.

Halogenated azaphilones are a significant subclass of these fungal metabolites, with over 150 chlorinated variants reported. nih.gov The generation of novel halogenated analogs of isochromophilones has been achieved through both synthetic and biosynthetic methods.

One innovative biosynthetic approach is the One Strain-Many Compounds (OSMAC) method. By cultivating the producing fungus, such as Penicillium sclerotiorum, in media supplemented with different halide salts like potassium bromide (KBr) or potassium iodide (KI), the promiscuity of the native FAD-dependent halogenase enzyme can be exploited. nih.gov This has led to the production of new-to-nature brominated and iodinated analogs of sclerotiorin-type azaphilones. nih.gov Other naturally occurring chloroazaphilones, such as Isochromophilone X and Isochromophilone XI, have been isolated from fungi like Bartalinia robillardoides. nih.govmdpi.comresearchgate.net

Synthetic chemistry also provides routes to halogenated derivatives. For example, acylation of a precursor with a chlorinated chemical moiety, such as 6-chloro-3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbonyl chloride, can be used to introduce a halogenated side chain onto the core structure. beilstein-journals.org

Table 1: Examples of Halogenated Isochromophilone Analogs

| Compound Name/Type | Halogen | Method of Generation | Source/Reference |

| Isochromophilone X | Chlorine | Natural Isolation | Bartalinia robillardoides nih.govmdpi.com |

| Isochromophilone XI | Chlorine | Natural Isolation | Bartalinia robillardoides nih.govmdpi.com |

| Brominated Sclerotiorin Analog | Bromine | Biosynthesis (OSMAC) | Penicillium sclerotiorum nih.gov |

| Iodinated Sclerotiorin Analog | Iodine | Biosynthesis (OSMAC) | Penicillium sclerotiorum nih.gov |

| Massarilactone D derivative | Chlorine | Semi-synthesis | beilstein-journals.org |

Modifying the functional groups on the isochromophilone scaffold, such as hydroxyl groups, is a common strategy to modulate biological activity. Acetylation and methylation are frequently reported modifications.

Acetyl Derivatives: Acetyl groups can be introduced through acylation reactions. The treatment of a precursor with acetic anhydride (B1165640) is a standard method for producing acetylated derivatives. mdpi.com For instance, 7-acetyloxy-isochromene-6,8-diones have been synthesized from a benzaldehyde precursor via cyclization and subsequent oxidation, with acetic acid serving as the reaction medium. researchgate.net

Methoxyl Derivatives: The introduction of methoxyl groups has also been explored. The isolation of 7-methoxyl-N-isoamylsclerotiorinamine from Penicillium species demonstrates that O-methylation occurs in nature. researchgate.net In the lab, site-selective O-methylation has been used as a key step in the synthesis of the isoquinolin-6(7H)-one core of related azaphilones. researchgate.net Furthermore, a 7-O-methyl derivative of massarilactone D has been prepared semi-synthetically. beilstein-journals.org

Allyl and Other Derivatives: While specific examples of allyl derivatives of Isochromophilone IIa are not prominent, the synthetic toolbox for azaphilones allows for such modifications. The Wittig reaction, used to synthesize isochromophilone analogs from sclerotiorin, is a powerful method for C-C bond formation and could be used to install allyl or other alkyl side chains. epdf.pubresearchgate.net

Table 2: Examples of Modified Isochromophilone Analogs

| Derivative Type | Modification | Reaction/Method | Precursor/Starting Material | Source/Reference |

| Acetylated Analog | 7-Acetyloxy | Acylation/Cyclization | 2,4-dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde | researchgate.net |

| Methoxylated Analog | 7-Methoxyl | Natural Isolation | Sclerotioramine | researchgate.net |

| Methoxylated Analog | O-Methylation | Semi-synthesis | Massarilactone D | beilstein-journals.org |

Biological Activities and Mechanistic Investigations of Isochromophilone Iia and Azaphilone Analogs

Antimicrobial Research

Azaphilones are recognized for their broad-spectrum antimicrobial properties. acs.org Research has consistently shown the potential of these compounds to inhibit the growth of various pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Antibacterial Activity

The antibacterial effects of azaphilone compounds have been evaluated against a range of clinically relevant bacteria, including both Gram-positive and Gram-negative strains.

Notably, certain azaphilone analogs have demonstrated significant activity against Staphylococcus aureus and its methicillin-resistant strain (MRSA). For instance, Butyropyranone II, an azaphilone hybrid, displayed significant anti-MRSA activity. nih.gov Other analogs, such as penicilones A–D, have also been identified as having anti-MRSA properties. nih.govrsc.org Furthermore, compounds 1, 3, and 4, isolated from a deep-sea fungus, showed anti-MRSA activity comparable to the antibiotic chloramphenicol. mdpi.com Some sassafrin and multiformin analogs have also shown moderate antibacterial activities against Staphylococcus aureus. acs.org

With regard to Gram-negative bacteria, studies have reported on the efficacy of azaphilones against Escherichia coli and Salmonella typhimurium. researchgate.netfrontiersin.org For example, some sassafrin and multiformin derivatives have shown moderate activity against E. coli. acs.org One particular azaphilone, compound 1, exhibited marked antibacterial potency against environmental strains of E. coli. acs.org Another analog, pencolide (B12716828), also demonstrated antimicrobial activity against Salmonella typhimurium and Escherichia coli. researchgate.net

Table 1: Antibacterial Activity of Selected Azaphilone Analogs

| Compound/Analog | Target Bacteria | Observed Activity | Reference(s) |

|---|---|---|---|

| Butyropyranone II | MRSA | Significant anti-MRSA activity | nih.gov |

| Penicilones A–D | MRSA | Anti-MRSA activity | nih.govrsc.org |

| Compounds 1, 3, 4 | MRSA | Activity comparable to chloramphenicol | mdpi.com |

| Sassafrin analogs | Staphylococcus aureus, Escherichia coli | Moderate antibacterial activity | acs.org |

| Multiformin analogs | Staphylococcus aureus, Escherichia coli | Moderate to strong activity | acs.org |

| Compound 1 | Escherichia coli | Marked antibacterial potency | acs.org |

| Pencolide | Salmonella typhimurium, Escherichia coli | Antimicrobial activity | researchgate.net |

Antifungal Activity

In addition to their antibacterial effects, azaphilones have been investigated for their potential to combat fungal infections.

Several studies have highlighted the antifungal activity of azaphilone analogs against Candida albicans, a common opportunistic fungal pathogen. researchgate.nettandfonline.comfrontiersin.orgfrontiersin.org For example, pencolide has shown antimicrobial activity against C. albicans. researchgate.net The development of novel sclerotiorin (B1681566) analogues, which belong to the azaphilone family, has been pursued with the aim of discovering more potent fungicides. acs.orgsci-hub.boxnih.gov These efforts have led to the identification of several promising candidates with enhanced activity against various fungal pathogens. acs.orgnih.gov The mechanism of some azaphilones involves the inhibition of geranylgeranyltransferase I (GGTase I), an enzyme essential for the viability of fungi like Saccharomyces cerevisiae. tandfonline.com

Table 2: Antifungal Activity of Selected Azaphilone Analogs

| Compound/Analog | Target Fungi | Observed Activity/Mechanism | Reference(s) |

|---|---|---|---|

| Pencolide | Candida albicans | Antimicrobial activity | researchgate.net |

| Sclerotiorin analogues | Various fungal pathogens | Improved antifungal activity | acs.orgsci-hub.boxnih.gov |

| Various azaphilones | Saccharomyces cerevisiae | Inhibition of Geranylgeranyltransferase I (GGTase I) | tandfonline.com |

Antineoplastic and Cytotoxic Research

A significant portion of research on azaphilones has focused on their potential as anticancer agents. nih.govrsc.org These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, operating through mechanisms that include the induction of apoptosis and modulation of the cell cycle.

Efficacy against Human Cancer Cell Lines

Azaphilone derivatives have shown cytotoxic effects against a range of human cancer cell lines, including those from renal carcinoma, colon cancer, prostate cancer, and leukemia.

For instance, Butyropyranone II exhibited moderate cytotoxic activity on human tumor cell lines including renal carcinoma (786-O). nih.gov Studies on colon cancer cell lines have also shown promising results. innovareacademics.inmdpi.com Furthermore, research has indicated the cytotoxic potential of azaphilones against leukemia cell lines such as HL-60. mdpi.comencyclopedia.pub Some dimeric azaphilones have shown potent cytotoxic activity against five different human cell lines. mdpi.comencyclopedia.pub Penicilazaphilone C, a novel azaphilone, has demonstrated selective cytotoxicity in gastric cancer cells. nih.gov

Table 3: Cytotoxic Activity of Selected Azaphilone Analogs against Human Cancer Cell Lines

| Compound/Analog | Cancer Cell Line(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Butyropyranone II | Renal carcinoma (786-O) | Moderate cytotoxic activity | nih.gov |

| Dimeric azaphilones (89 & 90) | Five different human cell lines | Potent cytotoxic activity | mdpi.comencyclopedia.pub |

| Azaphilones (39 & 40) | Leukemia (HL-60) | Moderate activity | encyclopedia.pub |

| Penicilazaphilone C | Gastric cancer (MGC-803, SGC-7901) | Highly selective cytotoxicity | nih.govdntb.gov.ua |

| Chaetoviridins | HeLa, Hep G2 | Cytotoxic activities | mdpi.com |

Apoptosis Induction Mechanisms

A key mechanism through which azaphilones exert their anticancer effects is the induction of programmed cell death, or apoptosis.

Several azaphilone derivatives have been shown to induce apoptosis in cancer cells. mdpi.comencyclopedia.pub For example, certain azaphilones were found to induce apoptosis in a concentration-dependent manner in gastric cancer cells. mdpi.comencyclopedia.pub One specific analog exhibited potent apoptosis induction in leukemic HL-60 cells by mediating the activation of caspase-3 and the degradation of PARP. mdpi.comencyclopedia.pub Penicilazaphilone C has been shown to induce apoptosis in gastric cancer cells by blocking the Notch signaling pathway, which in turn affects the PTEN/AKT signaling axis. nih.gov The process of apoptosis can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, the executioners of cell death. mdpi.comthermofisher.com

Cell Cycle Modulation

In addition to inducing apoptosis, azaphilones can also interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest.

Some azaphilone compounds have been found to inhibit cell cycle progression. encyclopedia.pub For instance, one azaphilone was reported to inhibit cell cycle progression in gastric cancer cells. mdpi.com The cell cycle is a tightly regulated process involving checkpoints that ensure the fidelity of cell division. genome.jp Molecules that can disrupt this process, such as certain cyclin-dependent kinase (CDK) inhibitors, can halt proliferation and are therefore of interest in cancer therapy. genome.jp Some bacteriocins, for example, have been shown to cause cell cycle arrest in cancer cells. nih.gov The modulation of the cell cycle, often leading to arrest at specific phases like G1 or G2/M, is a recognized strategy for controlling cancer cell growth. innovareacademics.innih.gov

Inhibition of Cancer-Related Enzymes (e.g., Ras protein farnesyltransferase)

Azaphilones, a class of fungal polyketides, have garnered attention for their diverse biological effects, including anti-proliferative and anti-tumorigenic activities. plos.org One of the key targets in anticancer therapeutic development is the enzyme Ras protein farnesyltransferase (FTase). nih.gov Ras proteins are crucial in controlling cell growth, and mutations in these proteins can lead to uncontrolled proliferation, a hallmark of cancer. nih.gov These proteins require a post-translational modification known as farnesylation to become active and attach to the plasma membrane, a reaction catalyzed by FTase. nih.govmdpi.com Consequently, inhibiting FTase presents a strategic approach to prevent Ras activation and disrupt oncogenic signaling. nih.gov

While direct studies on Isochromophilone IIa as an FTase inhibitor are not prominent in the available literature, the broader class of azaphilones has been investigated for various enzyme-inhibiting properties. rsc.org For instance, certain azaphilone derivatives have shown inhibitory activity against other cancer-related enzymes like protein tyrosine phosphatases SHP2 and PTP1B. researchgate.net The development of FTase inhibitors has led to compounds like lonafarnib (B1684561) and tipifarnib, which block the farnesylation of Ras and other proteins, demonstrating the viability of this therapeutic strategy. genscript.comfrontiersin.org The search for novel, potent enzyme inhibitors has identified various fungal natural products, and the azaphilone scaffold remains a subject of interest for its potential in developing new therapeutic agents. plos.orgrsc.org

Anti-HIV Research

The entry of the Human Immunodeficiency Virus (HIV) into host cells is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of T-cells. jst.go.jpnih.gov This interaction is a critical and highly conserved step in the viral life cycle, making it a prime target for antiviral therapies. researchgate.net Isochromophilone IIa and its analogs have been identified as notable inhibitors of this binding process.

Isochromophilone IIa, isolated from the fungus Penicillium multicolor, was found to be a potent inhibitor of gp120-CD4 binding. capes.gov.brnih.gov Early studies demonstrated that Isochromophilone IIa and its close analog, Isochromophilone I, strongly inhibited this interaction with IC₅₀ values of 3.9 µM and 6.6 µM, respectively. nih.gov These compounds were among the first gp120-CD4 binding inhibitors discovered from a microbial source. capes.gov.br

Further research into the structure-activity relationship of azaphilone derivatives revealed key features necessary for this inhibitory activity. A study involving nineteen different azaphilone-related compounds confirmed the importance of specific structural elements. nih.gov For instance, the presence of a halogen atom at the C-5 position of the oxoisochromane ring was found to be crucial for potent inhibition of gp120-CD4 binding. nih.gov This is exemplified by 5-bromoochrephilone, which was the strongest inhibitor identified in the study, with an IC₅₀ of 2.5 µM. nih.gov

Table 1: Inhibition of gp120-CD4 Binding by Isochromophilone IIa and Analogs

| Compound | IC₅₀ (µM) | Source |

| Isochromophilone IIa | 3.9 | nih.gov |

| Isochromophilone I | 6.6 | nih.gov |

| 5-bromoochrephilone | 2.5 | nih.gov |

In the same study that identified its gp120-CD4 binding inhibition, Isochromophilone IIa was shown to significantly inhibit HIV replication in peripheral human lymphocytes at a concentration of 25 µM. nih.gov This indicates that its mechanism of action translates into a functional antiviral effect on the complete viral life cycle.

Other azaphilone analogs have also shown significant anti-HIV-1 activity. researchgate.net For example, Helotialins A and B, isolated from a Helotialean ascomycete, displayed potent inhibitory effects on HIV-1 replication in C8166 cells, with EC₅₀ values of 8.01 nM and 27.9 nM, respectively. nih.govcabidigitallibrary.org Phomopsones B and C, two other azaphilones, also showed in vitro antiviral activity against HIV-1 with EC₅₀ values of 7.6 µM and 0.5 µM, respectively. mdpi.com These findings underscore the potential of the azaphilone chemical scaffold as a source for developing novel anti-HIV agents. mdpi.com

Table 2: Anti-HIV-1 Replication Activity of Azaphilone Analogs

| Compound | EC₅₀ | Cell Line | Source |

| Isochromophilone IIa | Significant inhibition at 25 µM | Human Lymphocytes | nih.gov |

| Helotialin A | 8.01 nM | C8166 | nih.gov |

| Helotialin B | 27.9 nM | C8166 | nih.gov |

| Phomopsone B | 7.6 µM | Not Specified | mdpi.com |

| Phomopsone C | 0.5 µM | Not Specified | mdpi.com |

Inhibition of gp120-CD4 Binding

Anti-inflammatory Research

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.gov The inhibition of LOX is a recognized strategy for developing anti-inflammatory drugs. nih.govmdpi.com Several azaphilone compounds have been identified as inhibitors of these enzymes. nih.govnih.gov

Sclerotiorin, a well-known azaphilone, is a potent inhibitor of 15-lipoxygenase. nih.govnih.govacs.org Research aimed at creating novel lipoxygenase inhibitors has utilized the azaphilone biosynthesis pathway to generate various analogs. nih.gov In a study evaluating semisynthetic azaphilones for soybean LOX-1 inhibition, several compounds displayed low micromolar potency. nih.gov The study suggested that the C-8 ketone is an important structural feature for activity, while halogenation at C-5 was not essential for maintaining low micromolar inhibition. nih.gov

This area of research highlights the potential of the azaphilone skeleton in developing new anti-inflammatory agents by targeting the lipoxygenase pathway. nih.govcftri.res.in

Table 3: Selected Azaphilone Analogs and their Lipoxygenase-1 Inhibitory Activity

| Compound | Description | IC₅₀ (µM) | Source |

| Azaphilone 7 | Semisynthetic analog | 1.8 | nih.gov |

| Azaphilone 13 | Semisynthetic analog | 1.9 | nih.gov |

| (+)-Sclerotiorin | Natural Product | 4.8 | nih.gov |

Chronic inflammation is associated with the overproduction of pro-inflammatory mediators, including nitric oxide (NO). mdpi.com The enzyme inducible nitric oxide synthase (iNOS) is responsible for this increased NO production in inflammatory conditions. researchgate.net Many azaphilone derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of NO in macrophage cells stimulated by lipopolysaccharide (LPS). rsc.orgresearchgate.netnih.gov

Several studies have isolated azaphilones that effectively suppress NO production. For instance, nine new azaphilone alkaloids, penazaphilones A–I, were tested, with compounds 1, 5, 6, and 8 inhibiting NO production in RAW 264.7 cells with IC₅₀ values of 15.29, 9.34, 9.50, and 7.05 µM, respectively. researchgate.net Another study on penazaphilones J-L found that compound 3 (penazaphilone L) significantly suppressed NO production and the expression of iNOS mRNA in LPS-stimulated cells. mdpi.comresearchgate.net The mechanism for this activity was linked to the inhibition of the PI3K/Akt/NF-κB signaling pathway. mdpi.com

Furthermore, sclerazaphilones, another group of azaphilone derivatives, also showed effective inhibition of NO production in macrophage cells, with IC₅₀ values ranging from 6.30 to 9.45 µM. researchgate.net This consistent finding across multiple studies highlights the robust anti-inflammatory potential of the azaphilone class of compounds through the modulation of pro-inflammatory mediators like nitric oxide. researchgate.netthieme-connect.com

Table 4: Inhibition of Nitric Oxide (NO) Production by Azaphilone Analogs in LPS-Stimulated RAW 264.7 Cells

| Compound/Group | IC₅₀ (µM) | Source |

| Penazaphilone A | 15.29 | researchgate.net |

| Penazaphilone E | 9.34 | researchgate.net |

| Penazaphilone F | 9.50 | researchgate.net |

| Penazaphilone H | 7.05 | researchgate.net |

| Sclerazaphilones | 6.30 - 9.45 | researchgate.net |

Lipoxygenase (LOX) Inhibition

Antidiabetic Research

Alpha-glucosidase inhibitors are crucial in managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. youtube.commdpi.com Several studies have identified azaphilone derivatives as potent inhibitors of this enzyme.

For instance, Talaraculones A and B, isolated from the fungus Talaromyces aculeatus, demonstrated stronger inhibitory activity against α-glucosidase than the positive control, acarbose (B1664774). acs.orgnih.gov Similarly, two new azaphilone derivatives, Talaraculones G and H, from the deep-sea fungus Talaromyces indigoticus, also exhibited significant α-glucosidase inhibition, with IC50 values superior to acarbose. researchgate.net Further research on a mangrove endophytic fungus, Penicillium sp. HN29-3B1, led to the isolation of polyketides that showed more potent α-glucosidase inhibition than acarbose. researchgate.net

Other notable findings include:

Pinazaphilone B and 6′-methyl-[1,1′-biphenyl]-3,3′,4′,5-tetraol, which inhibited α-glucosidase with IC50 values of 28.0 and 2.2 μM, respectively. researchgate.net

Isocoumarin (B1212949) derivatives from the mangrove-derived fungus Talaromyces flavus showed strong inhibitory activities against α-glucosidase, with some compounds having IC50 values ranging from 0.10 to 0.62 mM, comparable to the positive control acarbose (IC50 = 0.5 mM). researchgate.net

Phenolic compounds isolated from the deep-sea sediment-derived fungus Aspergillus insulicola exhibited more potent α-glucosidase inhibitory effects than acarbose. mdpi.com

Table 1: α-Glucosidase Inhibitory Activity of Selected Azaphilone Analogs

| Compound | Source Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Talaraculone A | Talaromyces aculeatus | 78.6 | acs.orgnih.gov |

| Talaraculone B | Talaromyces aculeatus | 22.9 | acs.orgnih.gov |

| Talaraculone G | Talaromyces indigoticus | 8.38 ± 6.40 | researchgate.net |

| Talaraculone H | Talaromyces indigoticus | 43.07 ± 6.27 | researchgate.net |

| Pinazaphilone B | Penicillium sp. HN29-3B1 | 28.0 | researchgate.net |

| 6′-methyl-[1,1′-biphenyl]-3,3′,4′,5-tetraol | Penicillium sp. HN29-3B1 | 2.2 | researchgate.net |

| Acarbose (Positive Control) | 101.5 | acs.orgnih.gov | |

| Acarbose (Positive Control) | 822.97 | mdpi.com |

Other Biological Activities

Azaphilones have demonstrated significant antioxidant properties. rsc.orgnih.govresearchgate.net Research on isocoumarins from the endophytic fungus Colletotrichum sp. revealed that some compounds could scavenge free radicals and inhibit superoxide (B77818) anion formation. nih.gov Sclerotiorin, another azaphilone, has been evaluated for its antioxidant activity both in vitro and in vivo, showing effects comparable to Vitamin E in certain models. cftri.res.in Furthermore, a study on isocoumarin derivatives from Talaromyces flavus identified several compounds with antioxidant activity better than the positive control, trolox. researchgate.net

Several azaphilone compounds have been identified as having nematicidal properties, suggesting their potential as natural pesticides. researchgate.net Two new azaphilone metabolites, pseudohalonectrin A and B, isolated from the aquatic fungus Pseudohalonectria adversaria, displayed moderate nematicidal activity against the pine wood nematode Bursaphelenchus xylophilus. oup.comoup.com The nematicidal activity of these compounds points to the potential of the azaphilone class for development into effective pest-managing natural products. oup.com

**Table 2: Nematicidal Activity of Pseudohalonectrins Against *Bursaphelenchus xylophilus***

| Compound | Mortality Rate (%) at 100 µg/mL after 72h |

|---|---|

| Pseudohalonectrin A | 63 |

| Pseudohalonectrin B | 57 |

Research has indicated that azaphilone pigments produced by Monascus fungi can suppress lipid accumulation. nsf.gov.lk Studies on Monascus anka in extractive fermentation showed that promoting the secretion of intracellular pigments could shift the metabolic channel from lipid accumulation to pigment production. nih.gov This suggests that certain azaphilones could play a role in regulating lipid metabolism. While direct studies on Isochromophilone IIa are limited in this area, the general activity of the azaphilone class is noteworthy.

Integrins are cell adhesion receptors that play a crucial role in various cellular processes. scielo.br The modulation of integrin binding is a significant area of pharmacological research. nih.gov Two new compounds, sinuxylamide A and sinuxylamide B, isolated from the fungus Xylaria sp., showed significant inhibition against the binding of fibrinogen to purified integrin IIIb/IIa in a dose-dependent manner, with IC50 values of 0.89 and 0.61 μM, respectively. nih.gov This indicates the potential of azaphilone-related compounds to modulate integrin activity.

Advanced Research Methodologies in Isochromophilone Studies

Spectroscopic Techniques for Structure Elucidation

The determination of the planar structure and relative stereochemistry of Isochromophilone IIa is primarily achieved through a combination of powerful spectroscopic methods. These techniques probe the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon skeleton and proton environments of organic molecules. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide foundational information on the types and numbers of protons and carbons present in Isochromophilone IIa. The chemical shifts in these spectra offer clues about the electronic environment of each nucleus.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. Techniques such as Correlation Spectroscopy (COSY) identify proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) experiments are vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect different structural fragments. The complete assignment of the ¹H and ¹³C NMR data for Isochromophilone IIa has been established through such comprehensive 1D and 2D NMR analyses, with its data often serving as a reference for the characterization of new, structurally related azaphilone compounds. researchgate.netkib.ac.cn

Table 1: Representative ¹H and ¹³C NMR Data for the Isochromophilone Core Structure Note: This table presents typical chemical shift ranges for the core structure of isochromophilones based on literature data. Actual values for Isochromophilone IIa should be referenced from dedicated spectroscopic studies.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~8.0-8.2 | ~160-165 |

| 3 | ~6.2-6.5 | ~100-105 |

| 4 | - | ~155-160 |

| 4a | - | ~105-110 |

| 5 | ~6.8-7.0 | ~115-120 |

| 6 | - | ~180-185 |

| 7 | ~2.5-3.0 | ~40-45 |

| 8 | ~4.5-5.0 | ~70-75 |

| 8a | - | ~85-90 |

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. frontiersin.orgnii.ac.jp It is exceptionally sensitive to the absolute configuration of chiral molecules. nih.govresearchgate.net The ECD spectrum of a chiral compound is a unique fingerprint of its three-dimensional structure. researchgate.net For isochromophilones, the sign of the Cotton effects in the ECD spectrum, particularly at longer wavelengths (around 370-390 nm), is often correlated with the absolute configuration at key stereocenters, such as C-7. kib.ac.cn The absolute configuration of new isochromophilones is frequently assigned by comparing their experimental ECD spectra with those of known compounds like Isochromophilone IIa. kib.ac.cnnih.govresearchgate.net

Computational Chemistry Approaches

In addition to experimental techniques, computational chemistry has become an integral part of modern natural product research, offering powerful tools for structure verification and for predicting molecular behavior.

DP4+ Method for Absolute Configuration Determination

The DP4+ method is a computational approach that aids in the assignment of the relative and absolute configuration of complex molecules by comparing experimental NMR chemical shifts with those calculated for a set of possible stereoisomers using density functional theory (DFT). This statistical method calculates the probability for each candidate isomer to be the correct structure based on the goodness-of-fit between the experimental and computed NMR data.

While direct application of the DP4+ method on Isochromophilone IIa has not been specifically reported, this methodology is widely used for structurally complex natural products, especially when traditional methods like NOE/ROE analysis are insufficient to resolve ambiguous stereochemical relationships. The DP4+ analysis provides a quantitative measure of confidence in a particular stereochemical assignment, significantly strengthening the structural elucidation process.

In silico Prediction of Biological Interactions

Computational methods, often referred to as in silico studies, are increasingly used to predict how a molecule like Isochromophilone IIa might interact with biological targets, such as proteins or enzymes. researchgate.net Techniques like molecular docking can simulate the binding of a ligand (Isochromophilone IIa) into the active site of a target protein, predicting the binding affinity and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net

These predictions can help to hypothesize the mechanism of action of a compound and to prioritize it for further biological testing. nii.ac.jp For instance, in silico screening could be used to dock Isochromophilone IIa against a library of known anticancer or antimicrobial targets to identify potential mechanisms for its observed biological activities. While specific in silico studies on the biological interactions of Isochromophilone IIa are not widely documented, the methodologies represent a powerful approach to guide future research into its therapeutic potential. kib.ac.cn

Omics-Based Research Strategies

Advanced "omics" technologies provide a powerful lens for investigating the biological origins and broader metabolic context of natural products like Isochromophilone IIa. These high-throughput methods allow for a holistic view of the genetic and metabolic systems of the producing organisms.

Genomic Sequencing for Biosynthetic Pathway Elucidation

The production of complex secondary metabolites such as isochromophilones is governed by a dedicated set of genes organized in what is known as a Biosynthetic Gene Cluster (BGC). Identifying and characterizing this cluster is fundamental to understanding and potentially manipulating the production of Isochromophilone IIa.

Whole-genome sequencing is a primary strategy for this purpose. embl.demdpi.com The process involves sequencing the entire genome of the producing organism, often a fungus from a genus like Penicillium. nih.gov Once the genome is sequenced, bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to scan the genomic data and identify putative BGCs. nih.govnih.gov These tools work by detecting "signature genes," such as those encoding polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), which are the core enzymes in the biosynthesis of many natural products. nih.govnih.gov

For azaphilones, the class of compounds to which isochromophilones belong, the BGC typically contains a gene for a PKS enzyme, alongside genes encoding tailoring enzymes like oxidoreductases, dehydrogenases, and acyltransferases that modify the initial polyketide backbone to create the final, complex structure. nih.gov By analyzing the genes within the identified cluster, researchers can propose a complete biosynthetic pathway. For instance, the genome of Penicillium sclerotiorum was found to contain a BGC with a nonreducing polyketide synthase gene (Psc_Aza_B) believed to be central to azaphilone biosynthesis. nih.gov Further validation can be achieved through gene knockout experiments or heterologous expression, where the BGC is transferred to a different host organism to confirm its role in producing the compound of interest. mpg.de

Metabolomics for Comprehensive Metabolite Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. ihuican.org This approach provides a chemical snapshot of the organism's metabolic state and is invaluable for understanding the production of Isochromophilone IIa in its native biological context. frontiersin.org By employing techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can perform comprehensive metabolite profiling, detecting and quantifying hundreds to thousands of metabolites simultaneously from a fungal culture. nih.govpharmaron.com

This strategy has two significant advantages in the study of Isochromophilone IIa. First, it allows for "dereplication," the rapid identification of known compounds in an extract, which saves time and resources. frontiersin.org Second, it can reveal the presence of previously undiscovered, structurally related analogues of Isochromophilone IIa. By correlating the production of these metabolites with the expression of genes identified through genomic sequencing, the functions of specific biosynthetic genes can be inferred. frontiersin.org

Furthermore, metabolomics is central to strategies like OSMAC (One Strain Many Compounds), where the growth conditions of the producing fungus are systematically varied (e.g., altering media components, temperature, or pH). nih.gov Metabolomic analysis of the resulting cultures can reveal how these changes affect the production of Isochromophilone IIa and potentially trigger the synthesis of novel, cryptic metabolites from the same biosynthetic pathway. nih.gov

In Vitro Biological Assay Development and Optimization

To explore the therapeutic potential of Isochromophilone IIa, its biological activity must be rigorously tested using a suite of optimized in vitro assays. These assays are designed to measure specific biological effects, such as cytotoxicity against cancer cells or inhibition of microbial growth.

Cell-Based Assays (e.g., MTT assay for cytotoxicity)

Cell-based assays are fundamental for evaluating the effect of a compound on living cells. The MTT assay is a widely used colorimetric method to assess a substance's potential cytotoxicity by measuring the metabolic activity of cells. cabidigitallibrary.org The principle of the assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan (B1609692) product. cabidigitallibrary.orgre-place.be The amount of purple formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. cabidigitallibrary.org A decrease in purple color intensity in treated cells compared to untreated controls indicates reduced cell viability and suggests a cytotoxic effect of the tested compound. cabidigitallibrary.org

In the context of isochromophilone research, the MTT assay is employed to screen for cytotoxic activity against various human cancer cell lines. For example, isochromophilones isolated from an endophytic fungus Diaporthe sp. were tested for their cytotoxic effects against cell lines including SGC-7901 (gastric cancer), SW1116 (colorectal cancer), MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) using this method. rhhz.net

Table 1: Example of Cell Lines Used in Cytotoxicity Studies of Isochromophilones This table is for illustrative purposes and based on typical cancer research applications.

| Cell Line | Cancer Type | Assay Purpose |

|---|---|---|

| A549 | Lung Carcinoma | Evaluate cytotoxic potential against lung cancer. rhhz.net |

| MCF-7 | Breast Adenocarcinoma | Assess activity against hormone-responsive breast cancer. rhhz.net |

| SGC-7901 | Gastric Cancer | Determine cytotoxicity in gastrointestinal cancers. rhhz.net |

| SW1116 | Colorectal Cancer | Screen for efficacy against colon cancer cells. rhhz.net |

| A375 | Malignant Melanoma | Test for activity against skin cancer. rhhz.net |

Enzyme Inhibition Assays

Many drugs function by inhibiting the activity of specific enzymes. Enzyme inhibition assays are therefore crucial for discovering new therapeutic agents and understanding their mechanism of action. biocompare.com These assays measure the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. libretexts.org

Assays can be designed in various formats, often using a substrate that produces a colorimetric or fluorescent signal upon conversion by the enzyme, allowing for high-throughput screening. biocompare.com While specific enzyme inhibition data for Isochromophilone IIa is not prominently available, related compounds from the same fungal sources have been investigated. For instance, Sclerotiorin (B1681566), another metabolite from Penicillium sclerotiorum, has been noted for its inhibitory activity against aldose reductase, an enzyme linked to diabetic complications. researchgate.net This suggests that isochromophilones could be screened against a panel of therapeutically relevant enzymes, such as kinases, proteases, or metabolic enzymes like secreted phospholipase A2 (sPLA2), to uncover potential biological targets. google.comuq.edu.au

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is performed to determine the effectiveness of a compound against pathogenic microorganisms. thno.org Standard methods include the broth microdilution method and the disk diffusion assay. thno.orgnih.gov The primary goal of these tests is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.net

In a typical broth microdilution assay, a standardized inoculum of the test microbe is added to wells of a microtiter plate containing serial dilutions of the compound. After incubation, the wells are examined for visible turbidity, and the lowest concentration without growth is recorded as the MIC. researchgate.net

Research into compounds from Penicillium sclerotiorum has demonstrated the application of these methods. For example, the antimicrobial activity of Isochromophilone VI, a closely related analogue, was evaluated against a panel of bacteria and fungi, with its MIC values being determined. researchgate.net Such tests would be essential to characterize the antimicrobial profile of Isochromophilone IIa.

Table 2: Example Microorganisms for Antimicrobial Susceptibility Testing of Fungal Metabolites This table is based on microorganisms used in the study of related compounds like Isochromophilone VI.

| Microorganism | Type | Relevance |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Common cause of skin and systemic infections. researchgate.net |

| Escherichia coli | Gram-negative Bacteria | Common cause of gastrointestinal and urinary tract infections. researchgate.net |

| Candida albicans | Fungus (Yeast) | Opportunistic pathogen causing fungal infections. researchgate.net |

| Salmonella typhimurium | Gram-negative Bacteria | Causes foodborne illness. researchgate.net |

| Streptococcus pyogenes | Gram-positive Bacteria | Causes streptococcal infections. researchgate.net |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-phenylimidazole |

| Aldose reductase |

| Imidazole |

| Isochromophilone IIa |

| Isochromophilone VI |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |

| Pencolide (B12716828) |

| Sclerotiorin |

| Secreted phospholipase A2 (sPLA2) |

| Serine |

| Taurine |

Future Research Directions and Translational Perspectives

Discovery of Novel Isochromophilone Analogs from Underexplored Sources

The quest for novel bioactive compounds is increasingly leading researchers to explore unique and underexplored ecological niches. Fungi, particularly those from deep-sea environments and endophytic relationships with plants, are considered a rich reservoir of chemical novelty. frontiersin.org These organisms exist in extreme or competitive environments, which may drive the evolution of specialized metabolic pathways to produce unique compounds for survival. frontiersin.org

Future discovery efforts will likely concentrate on:

Deep-Sea Fungi: Organisms isolated from the deep sea are adapted to high pressure, low temperatures, and low-light conditions. frontiersin.org These adaptations can result in the production of distinct secondary metabolites, including novel azaphilones and isochromophilones, that are not found in their terrestrial counterparts. frontiersin.orgkib.ac.cn A chemical investigation of the deep-sea-derived fungus Phomopsis tersa FS441, for example, led to the discovery of chlorinated azaphilones. frontiersin.org

Endophytic Fungi: The symbiotic relationship between endophytic fungi and their host plants can induce the production of a diverse array of bioactive compounds. frontiersin.org The investigation of endophytic fungi like Muyocopron laterale and Diaporthe sp. has yielded novel and known azaphilone derivatives, highlighting their potential as a source for new Isochromophilone IIa analogs. kib.ac.cnfrontiersin.org

Metabolomic Profiling: Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) combined with molecular networking tools such as the Global Natural Products Social Molecular Networking (GNPS) platform can accelerate the discovery process. frontiersin.orgnih.gov These methods allow for the rapid dereplication of known compounds and the targeted identification of novel structures within complex fungal extracts. frontiersin.orgmdpi.com

Comprehensive Elucidation of Biosynthetic Mechanisms and Pathway Engineering

A thorough understanding of the biosynthetic pathways that produce isochromophilones is fundamental for both optimizing production and generating novel derivatives. These compounds are polyketides, synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). kib.ac.cndtu.dk The elucidation of these pathways is a key step toward harnessing their full potential. dtu.dkfrontiersin.org

Key areas for future research include:

Gene Cluster Identification: Using genome mining tools like antiSMASH, researchers can predict and identify the biosynthetic gene clusters (BGCs) responsible for producing isochromophilones in fungal genomes. nih.gov Functional characterization, often through gene knockouts, can then confirm the role of specific genes in the pathway. researchgate.net

Enzyme Characterization: The focus will be on characterizing the function of the PKSs and the various "tailoring" enzymes (e.g., oxidases, transferases, halogenases) that modify the polyketide backbone to create the final, complex structure of Isochromophilone IIa. dtu.dkresearchgate.net

Pathway Engineering and Heterologous Expression: Once a BGC is understood, it can be engineered to create "new-to-nature" compounds. dtu.dkmanchester.ac.uk This can involve expressing the pathway in a more manageable host organism like Aspergillus nidulans or Saccharomyces cerevisiae or combining genes from different pathways to generate novel chemical diversity (combinatorial biosynthesis). dtu.dkfrontiersin.org This approach holds promise for producing analogs with improved therapeutic properties. nih.govnih.gov

Rational Design and Synthesis of Advanced Isochromophilone Derivatives

While nature provides incredible chemical diversity, synthetic and semi-synthetic chemistry allows for the precise and targeted modification of natural product scaffolds to improve their properties. beilstein-journals.orgmatilda.science The rational design of Isochromophilone IIa derivatives can lead to compounds with enhanced potency, selectivity, and better pharmacological profiles.

Future synthetic strategies will likely involve:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the Isochromophilone IIa molecule—such as the isochromenone core or the dimethylhepta-1,3-dienyl side chain—and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for its effects.

Total Synthesis: Developing efficient and stereoselective total synthesis routes provides access to Isochromophilone IIa and its analogs in quantities sufficient for extensive biological evaluation and allows for the creation of derivatives that are not accessible through natural production or semi-synthesis.

Scaffold Diversification: Chemical modifications of the core azaphilone structure can lead to derivatives with improved biological activities. beilstein-journals.org For example, creating hybrid molecules by combining the isochromophilone scaffold with other pharmacophores, such as indole (B1671886) or quinoline (B57606) moieties, has been explored to enhance anticancer activity. researchgate.net

Deeper Molecular Mechanistic Studies of Biological Activities

To translate the biological activity of Isochromophilone IIa into therapeutic applications, a comprehensive understanding of its molecular mechanism of action is essential. researchgate.net While various activities have been reported for related azaphilones, the specific protein targets and cellular pathways modulated by Isochromophilone IIa are not fully understood.

Future mechanistic research should prioritize:

Target Identification: Identifying the specific proteins or cellular components that Isochromophilone IIa interacts with is a critical first step. For instance, some azaphilones, like Sclerotiorin (B1681566) and Isochromophilone IV, have been shown to inhibit the Grb2-Shc interaction, which is part of the oncogenic Ras signaling pathway. jmb.or.krresearchgate.net Similar studies are needed for Isochromophilone IIa.

Pathway Analysis: Investigating how the compound affects key cellular signaling pathways is crucial. For example, studies on other azaphilones have shown they can prevent neuronal cell death by inhibiting MAPKs and modulating the Bax/Bcl-2 ratio, a key regulator of apoptosis. researchgate.net

Understanding Selectivity: Research is needed to determine the molecular basis for any selective cytotoxicity against cancer cells or inhibitory activity against specific pathogens, which is a vital aspect for developing targeted therapies.

Integration of Data with Global Natural Product Databases

To maximize the value of research on Isochromophilone IIa and related compounds, systematic data sharing and integration into global databases are imperative. Open-access databases are powerful resources for drug discovery, facilitating the exploration of chemical diversity and accelerating research. frontiersin.orgf1000research.com

Key initiatives should include:

Standardized Data Deposition: Researchers should deposit comprehensive data—including chemical structures, spectroscopic information (NMR, MS), sourcing organisms, and biological activity—into public repositories. frontiersin.orgnaturalproducts.net

Major Natural Product Databases: Prominent platforms for this data include PubChem, COCONUT (COlleCtion of Open Natural ProdUcTs), the Natural Products Atlas (NPAtlas), and KNApSAcK. naturalproducts.netnih.govnaturalproducts.net These databases provide interactive tools for searching, visualizing, and comparing compounds, linking chemical structures to their biological context. naturalproducts.netnaturalproducts.net

Facilitating Global Collaboration: By making data Findable, Accessible, Interoperable, and Reusable (FAIR), these databases foster a collaborative environment. naturalproducts.net This allows scientists worldwide to mine existing data, identify trends, and build upon previous findings, ultimately accelerating the pace of discovery and development in the field of natural products. f1000research.com

Q & A

Q. How is Isochromophilone IIa structurally characterized in academic research?

Structural elucidation of Isochromophilone IIa involves circular dichroism (CD) spectroscopy to determine stereochemistry (e.g., 7R-configuration via positive Cotton effects at 370–390 nm) and NMR spectroscopy for side-chain configuration (e.g., 14S-configuration via comparison with azaphilones like rotiorinol A) . Researchers must cross-validate findings with analogous compounds and report spectral data in supplementary materials to ensure reproducibility .

Q. What methodologies are employed for the isolation and synthesis of Isochromophilone IIa?

Isolation typically involves fungal fermentation (e.g., Diaporthe spp.) followed by chromatographic purification (silica gel, HPLC). Synthesis routes may include polyketide synthase (PKS)-guided pathways , with purity confirmed via HPLC (>95%) and LC-MS . Detailed protocols for solvent systems, fermentation conditions, and spectral parameters must be documented to enable replication .

Q. What are the standard assays for evaluating the biological activity of Isochromophilone IIa?

Common assays include:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., Staphylococcus aureus).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Kinase or protease inhibition assays using fluorometric substrates. Control experiments (e.g., solvent-only controls) and triplicate measurements are critical to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Isochromophilone IIa?

Discrepancies may arise from strain-specific fungal biosynthesis or assay variability (e.g., cell line selection, incubation time). Mitigation strategies include:

- Comparative metabolomics to identify co-metabolites influencing activity.

- Standardized bioassay protocols (e.g., CLSI guidelines for antimicrobial testing).

- Dose-response curve normalization to account for batch-to-batch compound variability .

Q. What strategies optimize the yield of Isochromophilone IIa in fungal cultures?

Yield enhancement methods include:

- Osmotic stress induction : Adjusting NaCl or sucrose concentrations in fermentation media.

- Precursor-directed biosynthesis : Supplementing with acetyl-CoA or methylmalonyl-CoA.

- CRISPR-Cas9 editing of PKS genes to redirect metabolic flux. Quantification via qRT-PCR of biosynthetic gene clusters and LC-MS/MS is recommended .

Q. How do structural modifications of Isochromophilone IIa affect its mechanism of action?

SAR (Structure-Activity Relationship) studies involve:

- Semisynthetic derivatization : Esterification of hydroxyl groups to assess cytotoxicity changes.

- Computational docking : Predicting binding affinities to targets like topoisomerase II.

- Isotopic labeling (e.g., ¹³C) to trace metabolic incorporation in cellular models. Results should be contextualized with control compounds (e.g., isochromophilone Ia) .

Q. What advanced computational models predict Isochromophilone IIa’s interactions with biological targets?

Methods include:

- Molecular dynamics (MD) simulations : To study protein-ligand stability (e.g., with GROMACS).

- Pharmacophore modeling : Identifying critical functional groups for target binding.

- Machine learning : Training models on azaphilone bioactivity datasets to predict novel targets. Cross-validation with experimental data (e.g., SPR binding assays) is essential .

Methodological Best Practices

- Reproducibility : Document fermentation conditions (pH, temperature), chromatographic gradients, and NMR acquisition parameters (e.g., 600 MHz, CDCl₃ as solvent) .

- Data Reporting : Use tables for spectral data (e.g., ¹H/¹³C NMR shifts) and bioactivity IC₅₀ values. Include raw data in supplementary materials .

- Ethical Compliance : Adhere to institutional guidelines for microbial handling and cytotoxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.